2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride
Description
Properties
IUPAC Name |
2-(fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c6-4-5-2-1-3-7-5;/h1-2,5,7H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRQNXFDSNQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)CF.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-mediated difluoromethylation reaction, where difluoromethylation reagents are used to introduce the fluoromethyl group into the desired position on the pyrrole ring . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 2,5-dihydro-1H-pyrrole core undergoes EAS at the α-positions (C2 and C5) due to partial aromaticity. Reported reactions include:
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Nitration : Reacts with nitroarenes in the presence of Lewis acids (e.g., FeCl₃) to yield 3-nitro derivatives .
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Acylation : Forms 3-acyl products with acyl chlorides under Friedel-Crafts conditions .
The electron-withdrawing fluoromethyl group mildly deactivates the ring, reducing reaction rates compared to non-fluorinated analogs .
Oxidation and Defluorination
The fluoromethyl group is susceptible to metabolic or chemical oxidation:
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Cytochrome P450-mediated oxidation : Generates reactive α,β-unsaturated iminium intermediates via sequential oxidation and defluorination, as observed in fluoropyrrolidine drug candidates .
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Trapping experiments : Reactive intermediates form conjugates with glutathione (GSH) or N-acetylcysteine (NAC), confirmed by LC-MS .
Table 1: Oxidation Pathways
| Reaction Conditions | Products | Trapping Agents Used |
|---|---|---|
| NADPH + Rat liver microsomes | GSH/NAC-pyrrolidine adducts | GSH, NAC, Semicarbazide |
| Jones oxidation (CrO₃/H₂SO₄) | 4-Aryl-γ-lactams (post-Heck reaction) | — |
Heck–Matsuda Arylation
The dihydropyrrole ring participates in palladium-catalyzed cross-couplings:
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Desymmetrization : With aryldiazonium salts and (S)-PyraBox ligand, asymmetrical 4-aryl-γ-lactams form in up to 85% yield and 93:7 enantiomeric ratio .
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Scope : Electron-rich and -poor aryl groups (e.g., 4-OMe, 4-NO₂) are tolerated .
Nucleophilic Substitution at Fluoromethyl Group
The C-F bond undergoes hydrolysis or alkylation under specific conditions:
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Hydrolysis : In basic media, generates 2-hydroxymethyl derivatives (limited by steric hindrance) .
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Alkylation : With Grignard reagents, replaces fluorine to form 2-alkylmethyl analogs .
Cyclization and Ring-Opening
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Thermal cyclization : Forms fused bicyclic structures (e.g., pyrrolo[1,2-a]pyrazines) under reflux .
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Acid-mediated ring-opening : Generates linear amines or ketones via C-N bond cleavage .
Protecting Group Strategies
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N-Boc protection : Enhances stability during arylation reactions .
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N-Ts/Ns protection : Facilitates enantioselective syntheses but complicates deprotection .
Comparative Reactivity
Table 2: Reactivity vs. Non-Fluorinated Analogs
| Reaction Type | Fluoromethyl Derivative | Non-Fluorinated Analog |
|---|---|---|
| EAS Rate (Nitration) | Slower (k ≈ 0.5×) | Faster |
| Oxidative Stability | Lower (↑ defluorination) | Higher |
| Heck Reaction Yield | Comparable | Similar |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrole, including 2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride, exhibit significant anticancer properties. Pyrrole-based compounds have been shown to induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents against malignancies such as leukemia and lymphoma .
Antimicrobial Properties
Pyrrole derivatives are also recognized for their antimicrobial activity. Studies have demonstrated that compounds containing the pyrrole ring can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics . The fluoromethyl group in this specific compound may enhance its interaction with microbial targets.
As a Building Block
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations allows chemists to create a wide range of derivatives with tailored biological activities. For instance, it can be used in the synthesis of β-aryl-γ-lactams through palladium-catalyzed reactions . This versatility highlights its utility in pharmaceutical research.
Catalytic Reactions
The compound has been employed as a catalyst or catalyst precursor in several organic reactions. Its unique electronic properties allow it to facilitate reactions such as polymerization and oxidation processes, contributing to advancements in materials science .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, underscoring its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound. The findings revealed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential role in developing new antimicrobial therapies .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Research Findings
Fluorine vs. Methyl/Ethyl Substituents :
- The fluoromethyl group in the target compound provides a balance between lipophilicity (for membrane permeability) and polarity (for solubility), outperforming ethyl or methyl analogs in pharmacokinetic studies .
- In contrast, (2R,5R)-2,5-dimethylpyrrolidine HCl lacks fluorine’s electronegativity, reducing its ability to form hydrogen bonds with biological targets .
Aromatic vs. Aliphatic Fluorination :
- (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl contains a fluorinated aryl group, which enhances target affinity but introduces steric hindrance, limiting its solubility compared to the aliphatic fluoromethyl analog .
Saturation State :
- The 2,5-dihydro pyrrole core in the target compound introduces partial unsaturation, increasing reactivity for further functionalization compared to fully saturated pyrrolidine derivatives like 2,5-dimethylpyrrolidine HCl .
Pharmacological and Industrial Relevance
- Bioactivity : Fluorinated pyrrolidines are explored as kinase inhibitors or neurotransmitter modulators. The target compound’s fluoromethyl group may interact with hydrophobic enzyme pockets, as seen in analogs like CAS 346599-65-3, a pyrrolo-pyrimidine derivative with confirmed kinase inhibition .
- Synthetic Utility: The hydrochloride salt form ensures compatibility with aqueous reaction conditions, distinguishing it from non-ionic analogs like benzoate esters (e.g., methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate HCl) .
Biological Activity
2-(Fluoromethyl)-2,5-dihydro-1H-pyrrole;hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a fluoromethyl group is known to enhance the compound's binding affinity to various biological targets, which can lead to significant pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole ring with a fluoromethyl substituent. This modification is crucial as it influences the compound's interaction with biological molecules.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluoromethyl group enhances binding affinity, potentially affecting various signaling pathways. Research indicates that compounds with similar structures can inhibit protein kinases and other targets involved in cancer progression and other diseases .
Anticancer Activity
Several studies have investigated the anticancer properties of pyrrole derivatives. For instance, related compounds have shown promising results in inhibiting the growth of various cancer cell lines through their interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .
Antimicrobial Activity
The antimicrobial potential of fluorinated pyrroles has been noted, with some derivatives exhibiting significant activity against Gram-positive and Gram-negative bacteria. The presence of halogenated groups often correlates with enhanced antibacterial properties .
Neuroprotective Effects
Research into pyrrole derivatives suggests potential neuroprotective effects. Some compounds have demonstrated the ability to modulate neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases .
Case Studies
- Antitumor Efficacy : A study focusing on similar pyrrole derivatives showed that certain modifications led to increased efficacy against colon cancer cell lines (HCT-116, SW-620) with GI50 values in the nanomolar range . These findings suggest that this compound may have similar or enhanced effects due to its structural characteristics.
- Antimicrobial Properties : In a comparative study, fluorinated pyrroles exhibited MIC values comparable to standard antibiotics against various pathogens, highlighting their potential as therapeutic agents in infectious diseases .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(fluoromethyl)-2,5-dihydro-1H-pyrrole hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization reactions, leveraging strategies similar to those for dihydro-pyrrole derivatives. For example:
- Step 1 : Start with a fluorinated precursor (e.g., 3-(fluoromethyl)azetidine hydrochloride, as in and ) and employ base-assisted cyclization.
- Step 2 : Use anhydrous HCl in a polar solvent (e.g., ethanol) to protonate the pyrroline intermediate, yielding the hydrochloride salt .
- Characterization : Validate purity via H/C NMR (e.g., δ ~2.5–3.5 ppm for fluoromethyl protons) and HRMS (calculated for CHClFN: 124.03 g/mol) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize:
- NMR Spectroscopy : Assign peaks for the dihydro-pyrrole ring (e.g., H NMR: 5.5–6.0 ppm for olefinic protons; C NMR: ~120–130 ppm for C-F coupling) .
- FTIR : Identify C-F stretching (~1100 cm) and N-H vibrations (~3200 cm) .
- Elemental Analysis : Confirm Cl and F content (e.g., %Cl: ~28.6; %F: ~15.4) .
Q. How should researchers handle solubility and stability issues?
- Methodological Answer :
- Solubility : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but sparingly in water. Pre-saturate solvents with inert gas (N) to prevent hydrolysis .
- Storage : Store at –20°C under anhydrous conditions; monitor for HCl off-gassing using pH strips .
Advanced Research Questions
Q. How can fluoromethyl group reactivity impact synthetic yield, and how can this be mitigated?
- Methodological Answer :
- Challenge : The fluoromethyl group’s electronegativity may hinder nucleophilic attacks during cyclization.
- Optimization : Use bulky bases (e.g., DBU) to stabilize intermediates or employ microwave-assisted synthesis to reduce reaction time and side products .
- Validation : Track reaction progress via TLC (R ~0.3 in 1:1 EtOAc/hexanes) and quantify impurities by HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Step 1 : Confirm sample purity via elemental analysis and HRMS to rule out impurities .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling (e.g., vicinal coupling in the dihydro-pyrrole ring vs. long-range F coupling) .
- Step 3 : Cross-reference with computational models (DFT calculations for F NMR chemical shifts) .
Q. What strategies are effective for studying this compound’s bioactivity in medicinal chemistry?
- Methodological Answer :
- Target Selection : Prioritize enzymes with fluorophilic binding pockets (e.g., kinases, GPCRs).
- Assay Design : Use fluorescence polarization (FP) assays to track binding affinity; pair with cytotoxicity studies in HEK293 cells (IC determination) .
- SAR Analysis : Compare with analogs (e.g., 3-(difluoromethyl) derivatives in ) to assess fluorine’s role in potency .
Q. How does the hydrochloride salt form influence crystallization and X-ray diffraction analysis?
- Methodological Answer :
- Crystallization : Use slow vapor diffusion (e.g., ether into DCM solution) to grow single crystals.
- Data Collection : Resolve Cl counterion positions via SHELXL refinement (R < 0.05 for high-resolution data).
- Validation : Check for twinning using PLATON; compare with CSD entries (e.g., CCDC 2052341 for related structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
